2-Nitro-5-(phenylthio)aniline
Overview
Description
2-Nitro-5-(phenylthio)aniline is a compound that is structurally related to the compounds discussed in the provided papers. While the exact compound is not directly studied in these papers, they provide insights into similar compounds that can help infer properties and reactivity. The first paper discusses a compound with a nitro and a thiophene group attached to an aniline, which shares some structural similarities with 2-Nitro-5-(phenylthio)aniline . The second paper examines a palladium complex with 2-(methylthio)aniline, a molecule that also contains an aniline and a sulfur-containing substituent .
Synthesis Analysis
The synthesis of related compounds involves the formation of a bidentate ligand through the reaction of an amino group with a suitable electrophile, such as methyl iodide in the case of 2-(methylthio)aniline . For 2-Nitro-5-(phenylthio)aniline, a similar approach could be employed, where a phenylthio group is introduced to an aniline precursor, followed by nitration to add the nitro group.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using spectroscopic methods and X-ray crystallography. The compound in the first paper crystallizes in the monoclinic space group and has been optimized using theoretical methods . The palladium complex in the second paper has a nearly square-planar geometry around the palladium, with the ligand forming a five-membered chelate ring . These findings suggest that 2-Nitro-5-(phenylthio)aniline would likely have a planar structure around the nitro and phenylthio substituents due to resonance stabilization.
Chemical Reactions Analysis
The palladium complex described in the second paper is an efficient catalyst for Suzuki-Miyaura C-C coupling reactions in water . This indicates that 2-Nitro-5-(phenylthio)aniline could potentially act as a ligand in similar palladium-catalyzed reactions, given the structural similarity of the sulfur and nitrogen donors.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds similar to 2-Nitro-5-(phenylthio)aniline can be inferred from spectroscopic and theoretical investigations. The first paper provides detailed information on the vibrational frequencies and electronic absorption spectra, as well as molecular orbitals and electrostatic potential analyses . These properties are crucial for understanding the reactivity and stability of the compound. The second paper highlights the catalyst's high efficiency and stability in water, suggesting that 2-Nitro-5-(phenylthio)aniline could exhibit similar solubility and stability characteristics .
Scientific Research Applications
Electrochromic Materials
Li et al. (2017) synthesized novel donor–acceptor systems employing Nitrotriphenylamine units and different thiophene derivatives, including a compound related to 2-Nitro-5-(phenylthio)aniline. These systems were used to create stable conducting polymers with potential applications in electrochromic devices, particularly in the near-infrared region, due to their high optical contrasts and fast switching speeds (Li et al., 2017).
Catalytic Hydrogenation Studies
Sheng et al. (2016) explored the catalytic hydrogenation of nitrobenzene to aniline over Pt catalysts. Their research provides insights into the reaction mechanisms at the molecular level, which are crucial for understanding the synthesis of aniline and related compounds (Sheng et al., 2016).
Azo Coupling Reactions
Pr̆ikryl et al. (2007) studied the reaction of 5-nitro-2,1-benzisothiazole-3-diazonium with anilines, leading to the formation of triazenes and azo compounds. This reaction is significant in the field of dye and pigment synthesis, where 2-Nitro-5-(phenylthio)aniline derivatives could be applicable (Pr̆ikryl et al., 2007).
Synthesis of Aryl Sulfones and Sulfoxides
Serushkina et al. (2002) discussed the synthesis of aryl dinitrophenyl sulfones and sulfoxides, including the transformation of nitro groups in these compounds. This research could be relevant for the chemical manipulation of 2-Nitro-5-(phenylthio)aniline for various applications (Serushkina et al., 2002).
properties
IUPAC Name |
2-nitro-5-phenylsulfanylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2S/c13-11-8-10(6-7-12(11)14(15)16)17-9-4-2-1-3-5-9/h1-8H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJGJUXSVUPXOHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC(=C(C=C2)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4068458 | |
Record name | Benzenamine, 2-nitro-5-(phenylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4068458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitro-5-(phenylthio)aniline | |
CAS RN |
43156-47-4 | |
Record name | 2-Nitro-5-(phenylthio)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=43156-47-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Nitro-5-phenylthioaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043156474 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenamine, 2-nitro-5-(phenylthio)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenamine, 2-nitro-5-(phenylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4068458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-nitro-5-(phenylthio)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.002 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-NITRO-5-PHENYLTHIOANILINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SE56M5KS9T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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